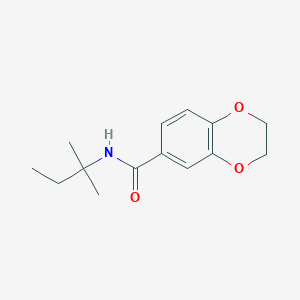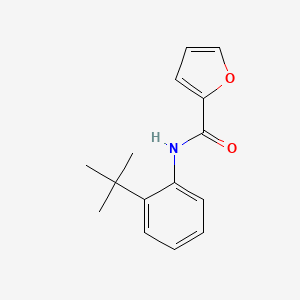![molecular formula C16H17ClN2O3S2 B4433699 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4433699.png)
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The compound is also known as CP-122,288 and is primarily used in the research of serotonin receptors.
Mécanisme D'action
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine involves its binding to the 5-HT1B and 5-HT1D receptors. The compound binds to the receptor and activates a signaling pathway that leads to the physiological response. The exact mechanism of this activation is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways, ion channels, and second messenger systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine are primarily related to its activation of the 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of various physiological processes, including mood, appetite, and pain perception. Activation of these receptors by 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine can lead to changes in these processes, which can be studied in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its specificity for the 5-HT1B and 5-HT1D receptors. This allows researchers to study the role of these receptors in various biological processes with a high degree of precision. Additionally, the compound is relatively easy to synthesize and is readily available from commercial suppliers.
One of the limitations of using 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is its potential for off-target effects. While the compound is specific for the 5-HT1B and 5-HT1D receptors, it may also interact with other receptors or signaling pathways, leading to unintended effects. Additionally, the compound may not accurately reflect the physiological effects of endogenous ligands for these receptors, which can limit its usefulness in certain contexts.
Orientations Futures
There are several future directions for research involving 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is the development of more selective agonists for the 5-HT1B and 5-HT1D receptors, which could provide greater specificity and accuracy in studying these receptors. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential off-target effects. Finally, there is potential for the development of therapeutic agents based on the structure of 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine, which could have applications in the treatment of various disorders related to serotonin signaling.
In conclusion, 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a valuable tool for studying the role of the 5-HT1B and 5-HT1D receptors in various biological processes. While there are limitations to its use, the compound has significant potential for advancing our understanding of serotonin signaling and developing new therapeutic agents.
Applications De Recherche Scientifique
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is primarily used in the research of serotonin receptors. Specifically, it is used to study the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of mood, appetite, and pain perception. The compound acts as an agonist for these receptors, meaning that it activates them and produces a physiological response. This makes it a valuable tool for studying the role of these receptors in various biological processes.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-12-2-4-13(5-3-12)24(21,22)19-10-8-18(9-11-19)16(20)14-6-7-15(17)23-14/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUWLFBDHDMJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4433629.png)



![N-{3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4433664.png)

![N-[2-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B4433675.png)


![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4433716.png)

![1-(2-furylmethyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4433734.png)
